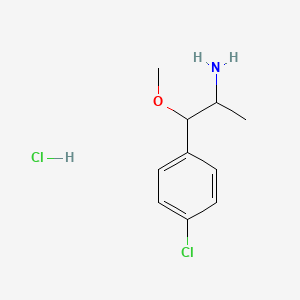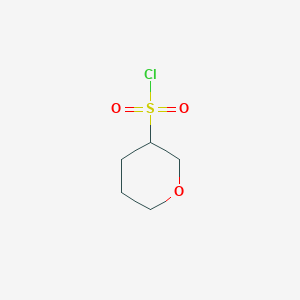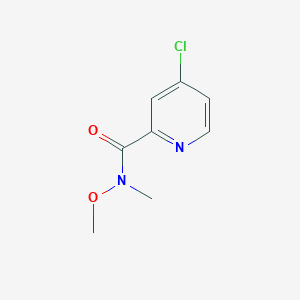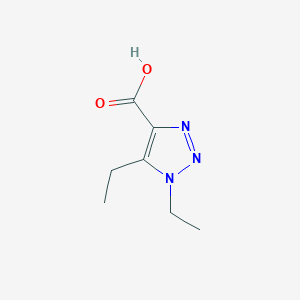
1-(4-Chlorophenyl)-1-methoxypropan-2-amine hydrochloride
Overview
Description
Typically, the description of a chemical compound includes its IUPAC name, common names, structural formula, and molecular formula. It may also include the type of compound it is (organic, inorganic, etc.) and its uses or applications.
Synthesis Analysis
This involves understanding the chemical reactions used to synthesize the compound. It includes the reactants, conditions, catalysts, and the yield of the product.Molecular Structure Analysis
This involves determining the spatial arrangement of atoms in a molecule and the chemical bonds that hold the atoms together. It can be determined using various spectroscopic methods like NMR, IR, UV-Vis, etc.Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes understanding the reaction mechanism, the products formed, and the conditions under which the reaction occurs.Physical And Chemical Properties Analysis
This includes studying properties like melting point, boiling point, solubility, density, molar mass, polarity, and reactivity.Scientific Research Applications
Organic Synthesis and Medicinal Chemistry
In organic synthesis, compounds structurally related to "1-(4-Chlorophenyl)-1-methoxypropan-2-amine hydrochloride" are often key intermediates in the synthesis of complex molecules. For example, the asymmetric synthesis of clopidogrel, a potent antiplatelet drug, involves chiral amines similar to the query compound. This demonstrates the role of chlorophenyl methoxypropan-amine derivatives in the synthesis of biologically active molecules, offering pathways to develop new drugs with improved efficacy and safety profiles (Sashikanth et al., 2013).
Material Science
In material science, derivatives of amines, including those with chlorophenyl groups, are investigated for their potential in creating novel materials. For instance, amine-functionalized resins have been explored for the removal of environmental pollutants, showcasing the application of such compounds in water purification technologies (Zhou et al., 2018). This highlights the environmental applications of chlorophenylamine derivatives, contributing to the development of sustainable and efficient methods for pollutant removal.
Pharmacology and Drug Development
In pharmacology, the structural motifs found in "1-(4-Chlorophenyl)-1-methoxypropan-2-amine hydrochloride" are present in various pharmacologically active compounds. Research into similar structures has led to the development of new therapeutic agents, including novel antibacterial and antineoplastic agents (Sheikh et al., 2009), (Pettit et al., 2003). This demonstrates the importance of such compounds in the discovery and development of new drugs with potential applications in treating various diseases.
Environmental Science
In environmental science, the chemistry of chlorophenylamine derivatives is explored for its potential in addressing environmental challenges. The synthesis and application of tertiary amine-functionalized adsorption resins highlight the role of these compounds in environmental remediation, particularly in the removal of organic pollutants from water sources (Boughoues et al., 2020). This underscores the broader significance of chlorophenylamine derivatives in contributing to environmental protection and sustainability.
Safety And Hazards
This involves understanding the safety precautions that need to be taken while handling the compound, its toxicity, environmental impact, and disposal methods.
Future Directions
This involves predicting or suggesting further studies that can be done with the compound, potential applications, or modifications that can be made to improve its properties or efficacy.
properties
IUPAC Name |
1-(4-chlorophenyl)-1-methoxypropan-2-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14ClNO.ClH/c1-7(12)10(13-2)8-3-5-9(11)6-4-8;/h3-7,10H,12H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIMYVRFZPAAGDF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C1=CC=C(C=C1)Cl)OC)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15Cl2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Chlorophenyl)-1-methoxypropan-2-amine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![Spiro[2.5]octan-6-amine](/img/structure/B1455347.png)


![6,8-Dichloro-2-methylimidazo[1,2-a]pyridine](/img/structure/B1455353.png)
![1-methyl-2-(propan-2-yl)-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine](/img/structure/B1455354.png)
![2-chloro-N-[(2-nitrophenyl)methyl]acetamide](/img/structure/B1455355.png)
![cis-2-Cbz-hexahydropyrrolo[3,4-C]pyrrole](/img/structure/B1455357.png)
![ethyl 3-{[4-(propan-2-yl)piperazin-1-yl]sulfonyl}-1H-pyrazole-4-carboxylate](/img/structure/B1455360.png)

